(R)-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
®-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine-2,6-dione core, which is often found in bioactive molecules, and a morpholinomethyl-benzyl-oxy substituent, which can influence its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine-2,6-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Isoindolinone Moiety: This step often involves the reaction of the piperidine-2,6-dione with a phthalic anhydride derivative under acidic or basic conditions.
Attachment of the Morpholinomethyl-Benzyl Group: This step can be carried out via a nucleophilic substitution reaction, where the morpholinomethyl-benzyl group is introduced using a suitable halide or tosylate derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl-oxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: N-oxides of the morpholinomethyl group.
Reduction Products: Alcohol derivatives of the piperidine-2,6-dione core.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of ®-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include:
Signal Transduction Pathways: Affecting cellular communication and response.
Metabolic Pathways: Influencing the metabolism of cells or organisms.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the isoindolinone core and has similar biological activities.
Lenalidomide: Another derivative of thalidomide with enhanced therapeutic properties.
Pomalidomide: Similar in structure and used in the treatment of multiple myeloma.
Uniqueness
®-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substituents, which can confer distinct biological activities and chemical properties compared to other compounds in the same class. Its morpholinomethyl-benzyl group, in particular, may enhance its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of ®-3-(4-((4-(morpholinomethyl)benzyl)-oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
(3R)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOHGPZAQLIBH-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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